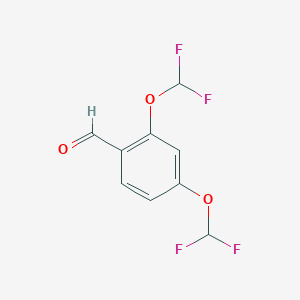

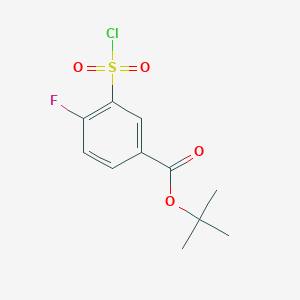

2,4-Bis(difluoromethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Bis(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2,4-Bis(difluoromethoxy)benzaldehyde is 1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-4,8-9H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2,4-Bis(difluoromethoxy)benzaldehyde is a liquid at room temperature . It has a molecular weight of 238.14 . The predicted boiling point is 287.2±35.0 °C, and the predicted density is 1.387±0.06 g/cm3 .Applications De Recherche Scientifique

Asymmetric Alkylation Catalyst : In a study, bis(perfluoroalkylated) BINOLs, synthesized through Suzuki coupling reactions, were used in fluorous biphase asymmetric alkylation of benzaldehyde, demonstrating good enantioselectivity and allowing for catalyst recovery via liquid-liquid extraction (Yin, Zhao, Yang, & Yin, 2010).

Chemical Reactions with Benzaldehyde : A study described the reactions of silyl derivatives with benzaldehyde, yielding products with specific configurations and high yields. This research provides insights into the interaction and reactivity of various chemical components with benzaldehyde (Bellassoued, Ennigrou, & Gaudemar, 1988).

Synthesis of Benzaldehyde Derivatives : Another research focused on developing an efficient approach to synthesize bis([1,2,4]-oxadiazol)benzaldehydes and corresponding mono-benzaldehyde derivatives from 4-cyanobenzaldehyde. This high-yielding, five-step procedure is significant for the synthesis of new compounds (Crestey, Lebargy, Lasne, & Perrio, 2007).

Photocatalysis in Benzaldehyde Synthesis : Research involving monoclinic bismuth vanadate nanoparticles highlighted their use in the selective photo-oxidation of benzyl alcohols to benzaldehydes. This study contributes to understanding the photocatalysis mechanisms and potential applications in chemical synthesis (Unsworth, Coulson, Chechik, & Douthwaite, 2017).

Application in Catalytic Alkylation : Research on bis-BINOL and bis-H8BINOL ligands, and their application in catalytic asymmetric alkylation of benzaldehyde, provides insights into the influence of ligand structure on the performance of catalysts. This study is crucial for understanding the steric and electronic effects in catalysis (Abreu, Pereira, & Bayón, 2010).

Safety and Hazards

The safety information available indicates that 2,4-Bis(difluoromethoxy)benzaldehyde may pose certain hazards. The associated hazard statements are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Relevant Papers Unfortunately, the retrieved data does not include specific papers related to 2,4-Bis(difluoromethoxy)benzaldehyde .

Propriétés

IUPAC Name |

2,4-bis(difluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-4,8-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACUIYCDKQBXCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(difluoromethoxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide](/img/structure/B2447711.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2447723.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447724.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2447726.png)

![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2447728.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2447729.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenoxyethyl)nicotinamide](/img/structure/B2447730.png)